molecular formula C12H9Cl2FN2O B2528077 2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide CAS No. 1252149-39-5

2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide

Cat. No.: B2528077
CAS No.: 1252149-39-5
M. Wt: 287.12
InChI Key: GYZAUZVFQXRBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, cyanomethyl, cyclopropyl, and fluorobenzamide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with cyanomethylamine to form 2,4-dichloro-N-(cyanomethyl)benzamide. This intermediate is then reacted with cyclopropylamine and 5-fluorobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(cyanomethyl)benzamide: Shares similar structural features but lacks the cyclopropyl and fluorobenzamide groups.

    2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide: Similar but without the fluorine atom.

    2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-methylbenzamide: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of the cyclopropyl and fluorobenzamide groups in 2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features may enhance its binding affinity to molecular targets and improve its biological activity .

Properties

IUPAC Name

2,4-dichloro-N-(cyanomethyl)-N-cyclopropyl-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2FN2O/c13-9-6-10(14)11(15)5-8(9)12(18)17(4-3-16)7-1-2-7/h5-7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZAUZVFQXRBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC(=C(C=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.